molecular formula C11H16 B1361367 tert-Amylbenzene CAS No. 2049-95-8

tert-Amylbenzene

Cat. No. B1361367
CAS RN: 2049-95-8
M. Wt: 148.24 g/mol
InChI Key: QHTJSSMHBLGUHV-UHFFFAOYSA-N
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Description

Tert-Amylbenzene, also known as TAB or tert-pentylbenzene, is a key component in a wide range of chemical processes . It plays a crucial role in the production of hydrogen peroxide and serves as a building block in the synthesis of amorolfine, a potent antifungal API . When added into rechargeable lithium-ion batteries, it prevents overheating, fire, and explosion .


Synthesis Analysis

The production technique of tert-Amylbenzene involves the Friedel-Crafts alkylation reaction by benzene and tertiary amyl alcohol . The process includes adding benzene, AlCl3, and FeCl3 in a four-hole bottle, cooling to 0-5 ℃, dripping the tertiary amyl alcohol, continuing the reaction at 0-5 ℃ for 6 hours, adding water for hydrolysis, standing demix, washing with water, layering, suction with calcium chloride, and finally obtaining tert-Amylbenzene after underpressure distillation .


Molecular Structure Analysis

Tert-Amylbenzene has a molecular formula of C11H16 . Its average mass is 148.245 Da and its monoisotopic mass is 148.125198 Da . It contains a total of 27 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The side-chain alkylation of cumene and ethylene over a solid superbase catalyst K/KOH/γ-Al2O3 has been investigated . The effects of the reaction temperature, pressure, and time on the conversion of cumene and selectivity of tert-Amylbenzene (TAB) are discussed .


Physical And Chemical Properties Analysis

Tert-Amylbenzene is a colorless liquid . It has a melting point of -44.72°C, a boiling point of 188-191°C, and a density of 0.87 g/cm3 . It has a refractive index of 1.4960 and a flash point of 65°C . It is insoluble in water .

Scientific Research Applications

Thermochemistry and Catalytic Processes

The study of the chemical equilibrium of mutual interconversions of tert-amylbenzenes reveals significant insights in thermochemistry. These compounds, when catalyzed by chloroaluminate ionic liquids, exhibit unique enthalpies of isomerization and transalkylation. This research, which includes high-level ab initio methods for predicting reaction enthalpies, enhances our understanding of branched alkylbenzenes in various industrial applications (Verevkin et al., 2009).

Chemical Synthesis and Alkylation

tert-Amylbenzene plays a crucial role in the synthesis and alkylation processes. Research has explored the side-chain alkylation of cumene and ethylene over solid superbase catalysts, demonstrating how tert-amylbenzene's conversion can be effectively managed under varying conditions (Zhou et al., 2021).

NMR Spectroscopy and Molecular Interactions

NMR spectroscopy provides valuable insights into the interactions of molecule fragments in tert-amylbenzene. The study of chemical shifts in NMR spectra reveals the influence of aryl fragments on methyl end-groups, offering a deeper understanding of intramolecular interactions in such compounds (Mizyuk & Shibanov, 2012).

Biodegradation by Microbial Consortia

Microbial catabolism of tert-amylbenzene by Pseudomonas sp. NCIB 10643 demonstrates the potential for biological remediation. This process involves complex ring-attack mechanisms and further catabolism into various by-products, highlighting the microbial versatility in degrading complex organic compounds (Smith & Ratledge, 1989).

Environmental Monitoring and Analysis

The detection and analysis of tert-amylbenzene in environmental samples are crucial for monitoring pollution and ensuring safety. Techniques like direct aqueous injection gas chromatography and mass spectrometry have been developed for trace analysis of such compounds in water, contributing to environmental science and public health (Zwank et al., 2002).

Safety And Hazards

Tert-Amylbenzene is mildly toxic by ingestion . It can cause acute pulmonary edema, hemorrhage, and focal fibrosis in oral lethal-dose studies of rats . It may cause irritation . When heated to decomposition, it yields irritating fumes and smoke .

Future Directions

The tert-Amylbenzene market size is expected to surpass USD 70 Million in 2019 and is estimated to grow over 5% CAGR between 2020 and 2026 . This growth is attributed to its rising utilization in pharmaceuticals, chemical intermediaries, and batteries . The demand for hydrogen peroxide from the pulp & paper industry as an effective bleaching agent should drive the growth of the tert-Amylbenzene market .

properties

IUPAC Name

2-methylbutan-2-ylbenzene
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InChI

InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
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InChI Key

QHTJSSMHBLGUHV-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C1=CC=CC=C1
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID7051848
Record name tert-Pentylbenzene
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Molecular Weight

148.24 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name tert-Amylbenzene
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Product Name

tert-Amylbenzene

CAS RN

2049-95-8
Record name tert-Amylbenzene
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Synthesis routes and methods

Procedure details

In a 600 ml autoclave equipped with a magnetic stirrer, Solid Base A (0.39 g) and cumene (240 g) were charged under nitrogen, heated to 105° C. while stirring and then reacted at the same temperature for 1.5 hours while supplying ethylene gas under pressure of 10 kg/cm2G. to produce tert.-amylbenzene (hereinafter referred to as "TAB").
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
SP Verevkin, VN Emel'yanenko… - The Journal of …, 2009 - ACS Publications
… valuable chemical products such a tert-amylbenzene [CAS 2049-… tert-amylbenzene in presence of AlCl 3 and AlBr 3 revealed a very rapid and complete conversion of tert-amylbenzene …
Number of citations: 17 pubs.acs.org
X Zhou, G Gao, G He, X Guo, H Jin… - Green Processing and …, 2021 - degruyter.com
… The effects of the reaction temperature, pressure, and time on the conversion of cumene and selectivity of tert-amylbenzene (TAB) are discussed. The experimental results show that the …
Number of citations: 2 www.degruyter.com
PJ Wagner, R Pabon, BS Park, AR Zand… - Journal of the …, 1994 - ACS Publications
… otAmBP was synthesized uneventfully from tertamylbenzene by the reported process for o-bromo-terf-butylbenzene: nitration, removal of the orthoisomer, bromination, reduction of nitro, …
Number of citations: 24 pubs.acs.org
E Niki, Y Kamiya - The Journal of Organic Chemistry, 1973 - ACS Publications
Di-ieri-butylperoxy oxalate was decomposed at 45 under vacuum in benzene solutions of polystyrene, polypropylene, and several aromatic and aliphatic hydrocarbons. The relative …
Number of citations: 70 pubs.acs.org
WJ Hickinbottom - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
THE rearrangement of isobutylaniline hydrobromide can be made to yield either p-amino-te~ t-butylbenzene or paminoisobutylbenzene under suitable conditions (Hickinbottom and …
Number of citations: 0 pubs.rsc.org
MR Smith, C Ratledge - Applied microbiology and biotechnology, 1989 - Springer
… of n-alkylbenzenes (C2-C7) and on several branched species within this chain size (isopropylbenzene, isobutylbenzene, sec-butylbenzene, tert-butylbenzene and tert-amylbenzene). …
Number of citations: 49 link.springer.com
J Li, G Wang, Z Xu - Waste Management, 2016 - Elsevier
… The quantity of VOC hourly emission per spent LIB of Dimethyl carbonate and tert-amylbenzene was 4.298 mg h −1 and 0.749 mg h −1 , separately. To make sure the concentration of …
Number of citations: 137 www.sciencedirect.com
WJ Hickinbottom - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
IT has been shown (Hickinbottom, J., 1932, 2400) that when trimethylethylene reacts with aniline hydrochloride or hydrobromide, the olefin attaches itself to the nucleus to yield fi-amino-…
Number of citations: 0 pubs.rsc.org
V Mizyuk, V Shibanov - 2012 - science.lpnu.ua
… We make the overall conclusion about high probability of the reciprocal intramolecular interactions between unbound fragments of the molecule in tert-amylbenzene and tertamylphenol …
Number of citations: 7 science.lpnu.ua
HM FRIEDMAN - 1972 - search.proquest.com
… reaction of neopentyl alcohol with benzene, tertamylbenzene was formed. This difference in … with neopentyl alcohol, a 30% yield of tert-amylbenzene was obtained. This would involve …
Number of citations: 0 search.proquest.com

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